molecular formula C5H2ClF2N B143520 5-Chloro-2,3-difluoropyridine CAS No. 89402-43-7

5-Chloro-2,3-difluoropyridine

Cat. No. B143520
M. Wt: 149.52 g/mol
InChI Key: PERMDYZFNQIKBL-UHFFFAOYSA-N
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Patent
US04831148

Procedure details

A 500 ml polytetrafluoroethylene reactor equipped with stirrer, thermometer and reflux condenser is charged with 120 g of hydrogen fluoride. A solution of 40.7 g (0.25 mol) of 3-amino-2,5-dichloropyridine in 100 ml of sulfolane is added dropwise at a temperature in the range from 0° C. to +10° C. Then 20.7 g (0.3 mol) of sodium nitrite are introduced into this solution at +50° C. The resultant nitrogen is removed from the reactor through reflux condenser. Gas evolution ceases after 2 hours at +50° C. 150 ml of methylene chloride are added to the reaction mixture which is then poured into ice water. The two-phase mixture is neutralised with ammonia solution. The organic phase is separated and dried over sodium sulfate. The solvent is distilled off and then 200 ml of sulfolane, 166 g (2.879 mol) of potassium fluoride and 2 g of tetrabutylammonium bromide are added to the mixture of sulfolane and the product. This reacton mixture is stirred for 7 hours at 179° C. The product is subsequently distilled off directly from the sulfolane solution. The crude product is purified by distillation, affording the 5-chloro-2,3-difluoropyridine, b.p. 137°-139° C.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
40.7 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
20.7 g
Type
reactant
Reaction Step Three
Quantity
166 g
Type
reactant
Reaction Step Four
Quantity
2 g
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[FH:1].N[C:3]1[C:4](Cl)=[N:5][CH:6]=[C:7]([Cl:9])[CH:8]=1.N([O-])=O.[Na+].[F-:15].[K+]>S1(CCCC1)(=O)=O.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[Cl:9][C:7]1[CH:8]=[C:3]([F:15])[C:4]([F:1])=[N:5][CH:6]=1 |f:2.3,4.5,7.8|

Inputs

Step One
Name
Quantity
120 g
Type
reactant
Smiles
F
Step Two
Name
Quantity
40.7 g
Type
reactant
Smiles
NC=1C(=NC=C(C1)Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
S1(=O)(=O)CCCC1
Step Three
Name
Quantity
20.7 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
Quantity
166 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
2 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
S1(=O)(=O)CCCC1
Name
Quantity
200 mL
Type
solvent
Smiles
S1(=O)(=O)CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
179 °C
Stirring
Type
CUSTOM
Details
This reacton mixture is stirred for 7 hours at 179° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500 ml polytetrafluoroethylene reactor equipped with stirrer
TEMPERATURE
Type
TEMPERATURE
Details
thermometer and reflux condenser
CUSTOM
Type
CUSTOM
Details
The resultant nitrogen is removed from the reactor
TEMPERATURE
Type
TEMPERATURE
Details
through reflux condenser
ADDITION
Type
ADDITION
Details
150 ml of methylene chloride are added to the reaction mixture which
ADDITION
Type
ADDITION
Details
is then poured into ice water
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent is distilled off
DISTILLATION
Type
DISTILLATION
Details
The product is subsequently distilled off directly from the sulfolane solution
DISTILLATION
Type
DISTILLATION
Details
The crude product is purified by distillation

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C=C(C(=NC1)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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